![molecular formula C19H27N3O3 B4656044 1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4656044.png)
1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, commonly known as BMEP, is a synthetic compound that has shown promising results in scientific research. BMEP belongs to the class of piperidinecarboxamide derivatives and has a molecular weight of 351.44 g/mol.
Mechanism of Action
BMEP exerts its effects by binding to specific receptors in the body, such as the sigma-1 receptor and the dopamine transporter. The sigma-1 receptor is involved in various physiological processes, such as pain perception, mood regulation, and neuroprotection. BMEP has been shown to modulate the activity of the sigma-1 receptor, leading to its analgesic and neuroprotective effects. BMEP also inhibits the reuptake of dopamine by the dopamine transporter, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects
BMEP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain. BMEP has also been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of neurological disorders. In addition, BMEP has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
Advantages and Limitations for Lab Experiments
BMEP has several advantages as a research tool. It is a highly selective compound that binds to specific receptors in the body, allowing researchers to study the role of these receptors in various physiological processes. BMEP also has a well-defined mechanism of action, making it easier to interpret the results of experiments. However, BMEP has some limitations as a research tool. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels of the compound in the blood. BMEP also has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BMEP. One area of research is the development of more potent and selective derivatives of BMEP that can be used as therapeutic agents. Another area of research is the investigation of the role of BMEP in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, BMEP can be used as a research tool to study the role of various receptors and signaling pathways in the body. Overall, BMEP has shown great potential as a therapeutic agent and research tool, and further research is warranted to fully understand its effects and applications.
Conclusion
In conclusion, BMEP is a synthetic compound that has shown promising results in scientific research. It has been investigated for its potential therapeutic applications in the treatment of pain, inflammation, neurological disorders, and cancer. BMEP exerts its effects by binding to specific receptors in the body, such as the sigma-1 receptor and the dopamine transporter. BMEP has several advantages as a research tool, including its selectivity and well-defined mechanism of action. However, BMEP also has some limitations, such as its short half-life and poor solubility in water. Further research is needed to fully understand the potential of BMEP as a therapeutic agent and research tool.
Scientific Research Applications
BMEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. BMEP has also been investigated for its role in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, BMEP has been used as a research tool to study the role of various receptors and signaling pathways in the body.
properties
IUPAC Name |
1-benzoyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(20-8-11-21-12-14-25-15-13-21)16-6-9-22(10-7-16)19(24)17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLJHVZAOKLVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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